molecular formula C8H15N B3144009 Octahydro-1H-cyclopenta[c]pyridine CAS No. 54152-52-2

Octahydro-1H-cyclopenta[c]pyridine

Cat. No. B3144009
CAS RN: 54152-52-2
M. Wt: 125.21 g/mol
InChI Key: KPXSPHQLZBMRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-cyclopenta[c]pyridine is a chemical compound that has a broad spectrum of bioactive natural products . It is a skeleton that is present in many bioactive natural products .


Synthesis Analysis

The synthesis of Octahydro-1H-cyclopenta[c]pyridine is achieved through a novel diastereoselective synthesis strategy. This involves the use of (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper to deliver a variety of piperidines bearing 1,5-enyne motifs .


Molecular Structure Analysis

The Octahydro-1H-cyclopenta[c]pyridine molecule contains a total of 25 bond(s). There are 10 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Octahydro-1H-cyclopenta[c]pyridine include a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This involves a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octahydro-1H-cyclopenta[c]pyridine include a density of 0.9±0.1 g/cm3, boiling point of 190.2±8.0 °C at 760 mmHg, vapour pressure of 0.5±0.4 mmHg at 25°C, enthalpy of vaporization of 42.6±3.0 kJ/mol, flash point of 62.1±16.5 °C, index of refraction of 1.472, molar refractivity of 38.3±0.3 cm3, polar surface area of 12 Å2, and polarizability of 15.2±0.5 10-24 cm3 .

Scientific Research Applications

properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXSPHQLZBMRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560181
Record name Octahydro-1H-cyclopenta[c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1H-cyclopenta[c]pyridine

CAS RN

54152-52-2
Record name Octahydro-1H-cyclopenta[c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54152-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-cyclopenta[c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-cyclopenta[c]pyridine
Reactant of Route 2
Octahydro-1H-cyclopenta[c]pyridine
Reactant of Route 3
Octahydro-1H-cyclopenta[c]pyridine
Reactant of Route 4
Octahydro-1H-cyclopenta[c]pyridine
Reactant of Route 5
Octahydro-1H-cyclopenta[c]pyridine
Reactant of Route 6
Octahydro-1H-cyclopenta[c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.